molecular formula C21H16ClFN4O3 B2570296 N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide CAS No. 1115565-83-7

N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide

Cat. No. B2570296
M. Wt: 426.83
InChI Key: ZDFISHBZAYDNEP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O3 and its molecular weight is 426.83. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the same chemical class have been synthesized and evaluated for their potential as radioligands, particularly for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). For instance, the synthesis of [18F]DPA-714, a derivative with a fluorine atom allowing for fluorine-18 labeling, exemplifies the application in in vivo imaging of neuroinflammation, showcasing the importance of these compounds in neurology and oncology research (Dollé et al., 2008).

Antimicrobial Activity

Another research direction involves evaluating the antimicrobial activity of novel heterocyclic compounds containing similar structural motifs. Studies have synthesized and tested such compounds against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Nunna et al., 2014).

Neuroinflammation Imaging

The development of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , has been pursued for binding the translocator protein 18 kDa (TSPO). These efforts are aimed at identifying early biomarkers of neuroinflammatory processes, with some derivatives showing promise as in vivo PET radiotracers for neuroinflammation (Damont et al., 2015).

Inhibitors of Ribonucleotide Reductase

Research into acyclonucleoside hydroxamic acids, aiming at potential antitumor agents through inhibition of ribonucleoside diphosphate reductase (RDPR), showcases the therapeutic potential of compounds with similar structures in cancer treatment (Farr et al., 1989).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies exploring bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies alongside ligand-protein interactions, underline the multifaceted applications of these compounds. Their potential in dye-sensitized solar cells (DSSCs) and as inhibitors of Cyclooxygenase 1 (COX1) in cancer research highlights the broad interest in this class of compounds for both energy and health sciences (Mary et al., 2020).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O3/c22-13-7-5-12(6-8-13)9-24-17(28)11-27-20(29)19-18(26-21(27)30)15(10-25-19)14-3-1-2-4-16(14)23/h1-8,10,25H,9,11H2,(H,24,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFISHBZAYDNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide

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